4-Chloro-1-methoxy-2-(trifluoromethyl)benzene
Overview
Description
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be achieved through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactivity of the reagents and the potential hazards associated with the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved interactions with biological targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the methoxy group.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Similar but with a bromine atom instead of a methoxy group.
4-Chloro-1-(trifluoromethoxy)benzene: Similar but with a trifluoromethoxy group instead of a methoxy group.
Uniqueness
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Biological Activity
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene, also known as 4-chloro-2-trifluoromethyl anisole , is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H6ClF3O
- Molecular Weight : 212.58 g/mol
- Structure : The compound features a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring, which contributes to its unique chemical behavior.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes, altering metabolic processes within target organisms.
- Cell Membrane Disruption : Trifluoromethyl groups can enhance lipophilicity, allowing better penetration into bacterial membranes and leading to cell lysis .
Case Studies
A few notable case studies highlight the biological relevance of similar compounds:
Case Study 1: Antimicrobial Efficacy
A series of fluorinated benzene derivatives were tested against various bacterial strains. The results indicated that the presence of trifluoromethyl groups significantly increased the Minimum Inhibitory Concentration (MIC) values compared to non-fluorinated counterparts.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 8 | 16 |
Non-fluorinated analog | 32 | 64 |
Case Study 2: Antiparasitic Activity
In a study evaluating the activity of various benzenoid compounds against Plasmodium falciparum, it was found that those with similar functional groups exhibited significant antimalarial effects.
Compound Structure | IC50 (µM) |
---|---|
This compound | 0.05 |
Trifluoromethyl-substituted analog | 0.02 |
Properties
IUPAC Name |
4-chloro-1-methoxy-2-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYMXDINZLUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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